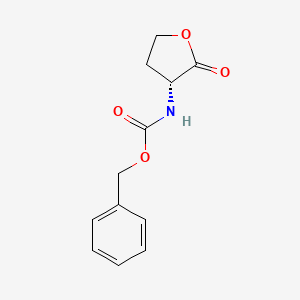

Cbz-D-Homoserine lactone

描述

Crystallographic Data

While direct X-ray diffraction data for Cbz-D-Homoserine lactone is limited, studies on analogous compounds reveal:

Conformational Analysis

NMR and computational studies highlight:

- γ-turn motif : Stabilized by a seven-membered intramolecular H-bond between the Tyr sidechain and d-Pro carbonyl (distance: 2.1 Å)

- Rotational barriers :

Solubility Profiles and Partition Coefficients

Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Chloroform | 10.0 | 25 |

| Dimethyl sulfoxide | 1.2 | 25 |

| Water | 0.05 | 25 |

| Ethanol | 2.8 | 25 |

Partition Coefficients

Stability Under Various Environmental Conditions

Thermal Stability

| Condition | Degradation Rate (%/h) |

|---|---|

| 25°C (dry) | <0.1 |

| 60°C (dry) | 2.3 |

| 100°C (dry) | 18.7 |

Hydrolytic Stability

| pH | Half-life (25°C) | Primary Degradation Product |

|---|---|---|

| 2.0 | 4.2 h | D-Homoserine |

| 7.4 | 72 h | Cbz-D-Homoserine |

| 9.0 | 0.8 h | Benzyl alcohol + CO₂ |

属性

IUPAC Name |

benzyl N-[(3R)-2-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWDZIFOVOUDAG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333190 | |

| Record name | Cbz-D-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41088-89-5 | |

| Record name | Cbz-D-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Overview of Cbz-D-Homoserine Lactone Synthesis

This compound is typically synthesized by introducing the carbobenzyloxy (Cbz) protecting group onto the D-homoserine lactone core. The Cbz group protects the amino functionality during subsequent synthetic transformations. Two main approaches are evident in the literature:

- Chemical synthesis via carbamate formation using chloroformates

- Biocatalytic synthesis using enzyme cascades

Chemical Synthesis via Carbamate Formation

A widely used chemical method involves the reaction of D-homoserine lactone derivatives with benzyl chloroformate (Cbz-Cl) or related chloroformates under basic conditions.

Procedure Summary:

- Starting material: D-α-amino-γ-butyrolactone hydrobromide (a homoserine lactone derivative)

- Base: N,N-diisopropylethylamine (DIPEA) or triethylamine

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature: Initially 0 °C, then warmed to room temperature

- Reagent: Benzyl chloroformate (Cbz-Cl) added dropwise

- Workup: Dilution with ethyl acetate, washing with brine, drying over Na2SO4, concentration

- Purification: Flash chromatography

- The reaction proceeds overnight with good yields.

- Purified Cbz-homoserine lactones obtained as white solids.

- Characterization by IR, NMR, and optical rotation confirms product identity and stereochemistry.

This method is described in detail in a study synthesizing carbamate analogues of acylhomoserine lactones, achieving high purity and stereochemical integrity.

Biocatalytic One-Pot Cyclic Cascade Synthesis

A more recent and innovative method uses a biocatalytic cyclic cascade involving aldolases and transaminases to stereoselectively synthesize both L- and D-Cbz-homoserine lactones.

- Enzymes: Class II pyruvate aldolase MBP-YfaU (Mg2+ dependent) and stereoselective PLP-dependent transaminases (TA7, TA17, TA43)

- Substrates: Formaldehyde and alanine derivatives

- Cofactors: Pyridoxal phosphate (PLP)

- Conditions: Aqueous phosphate buffer (pH 7.0), controlled temperature

- Continuous addition of formaldehyde using a syringe pump to maintain reaction progress

- High yields: 86% for L-isomer and >95% for D-isomer

- Excellent enantiomeric excess (>99% ee)

- Productivities exceeding 80 g/L/day, significantly outperforming traditional fermentation methods

- Mild, environmentally friendly conditions with minimal side products

Reaction Scheme Summary:

| Step | Enzyme/Condition | Transformation |

|---|---|---|

| 1 | MBP-YfaU (aldolase) | Aldol addition of formaldehyde to pyruvate derivative |

| 2 | PLP-dependent transaminase | Reductive amination yielding homoserine |

| 3 | Chemical protection (Cbz-Cl) | Carbamate formation on homoserine lactone |

This approach is detailed in a 2017 ACS Catalysis publication, including extensive experimental data and characterization.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The biocatalytic method allows selective synthesis of both enantiomers (L- and D-) of Cbz-homoserine lactone by choosing appropriate transaminases.

- The chemical method using benzyl chloroformate is versatile and can be adapted to various homoserine lactone derivatives but requires chromatographic purification.

- Solid-state grinding for homoserine lactone hydrochloride is notable for its environmental benefits and simplicity, though it is more relevant to precursor preparation.

- Analytical techniques such as chiral HPLC, NMR, IR, and melting point determination are essential for confirming product purity and stereochemistry in all methods.

- The biocatalytic approach represents a significant advance in green chemistry, offering high yields and enantiomeric purity under mild conditions, suitable for industrial scale-up.

化学反应分析

Types of Reactions: Cbz-D-Homoserine lactone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The lactone ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can produce various substituted lactones .

科学研究应用

Chemistry

Cbz-D-Homoserine lactone serves as a building block in organic synthesis, facilitating the formation of more complex molecules. Its synthesis typically involves protecting the amino group of (D)-homoserine with benzyl chloroformate (Cbz-Cl), followed by cyclization to form the lactone ring.

Chemical Reactions :

- Oxidation : Can be oxidized to yield corresponding oxo derivatives.

- Reduction : Reduction reactions can produce various reduced forms.

- Substitution : The lactone ring can participate in substitution reactions, leading to diverse derivatives.

Biology

The compound is studied for its role in bacterial quorum sensing, which regulates gene expression based on cell density. This compound interacts with LuxR-type proteins, influencing bacterial behaviors such as virulence and biofilm formation .

Quorum Sensing Inhibition

Research indicates that this compound acts as a quorum sensing inhibitor (QSI). By competing with natural acyl homoserine lactones for receptor binding, it disrupts QS pathways in bacteria like Pseudomonas aeruginosa, significantly reducing biofilm formation and virulence factor expression .

Medicine

The potential of this compound as an antimicrobial agent is being explored due to its ability to inhibit quorum sensing. This characteristic is particularly relevant given the rising antibiotic resistance among pathogenic bacteria. Studies have shown its effectiveness in reducing virulence factors and biofilm formation in various bacterial strains .

Table 1: Comparison of Biological Activities of Various Homoserine Lactones

| Compound | QS Inhibition Activity | Effect on Biofilm Formation | Virulence Factor Reduction |

|---|---|---|---|

| This compound | High | Significant | High |

| Boc-D-Homoserine Lactone | Moderate | Moderate | Moderate |

| Natural AHLs | Low | Minimal | Low |

Table 2: Summary of Case Studies on this compound

作用机制

Cbz-D-Homoserine lactone exerts its effects primarily through its role in quorum sensing. In bacteria, it acts as an autoinducer, a signaling molecule that regulates gene expression based on cell population density . The compound binds to specific receptor proteins, triggering a cascade of molecular events that lead to changes in gene expression. This process is crucial for coordinating activities such as biofilm formation, virulence, and antibiotic resistance .

相似化合物的比较

N-Acyl Homoserine Lactones: These compounds share a similar lactone structure and are also involved in bacterial quorum sensing.

L-Homoserine Lactone: A closely related compound with similar biological functions.

Uniqueness: Cbz-D-Homoserine lactone is unique due to its specific chemical structure, which includes a benzyl carbamate (Cbz) protecting group. This modification enhances its stability and allows for selective reactions, making it a valuable tool in synthetic chemistry and biological research .

生物活性

Cbz-D-Homoserine lactone is a derivative of homoserine lactone, which is a crucial signaling molecule in bacterial quorum sensing (QS). This compound plays an essential role in the regulation of various biological processes in bacteria, including biofilm formation, virulence factor production, and gene expression. Understanding its biological activity is vital for developing potential therapeutic applications, particularly against pathogenic bacteria.

Quorum Sensing Inhibition

Research has shown that this compound acts as a quorum sensing inhibitor (QSI) . By interfering with the signaling pathways of bacteria such as Pseudomonas aeruginosa, it can disrupt biofilm formation and reduce the expression of virulence factors. This inhibition is particularly significant given the increasing resistance of bacteria to conventional antibiotics.

The mechanism by which this compound exerts its biological effects involves:

- Competitive Inhibition : It competes with natural acyl homoserine lactones (AHLs) for binding to their respective receptors, such as LasR in Pseudomonas aeruginosa.

- Disruption of QS Pathways : By blocking these receptors, this compound prevents the activation of genes responsible for virulence and biofilm formation.

Case Studies and Research Findings

- Study on Pseudomonas aeruginosa :

- Effect on Biofilm Formation :

- Quantitative Proteomic Analysis :

Table 1: Comparison of Biological Activities of Various Homoserine Lactones

| Compound | QS Inhibition Activity | Effect on Biofilm Formation | Virulence Factor Reduction |

|---|---|---|---|

| This compound | High | Significant | High |

| Boc-D-Homoserine Lactone | Moderate | Moderate | Moderate |

| Natural AHLs | Low | Minimal | Low |

Table 2: Summary of Case Studies on this compound

常见问题

Q. What is the functional role of D-Homoserine lactone (D-HSL) in bacterial quorum sensing (QS)?

D-HSL is a type of acyl-homoserine lactone (AHL) that bacteria use to coordinate population-density-dependent behaviors via QS. It binds to transcriptional regulators (e.g., LuxR-type proteins), triggering the expression of genes involved in biofilm formation, virulence, and metabolite production. The acyl chain length and substituents (e.g., 3-oxo groups) determine receptor specificity and signaling efficiency . For example, in Pseudomonas aeruginosa, AHLs like 3-oxo-C12-HSL regulate virulence factor secretion, while shorter-chain AHLs (e.g., C4-HSL) modulate biofilm dynamics .

Q. What enzymatic methods are employed to synthesize D-HSL in vitro?

AHL synthases (e.g., LuxI-type enzymes) catalyze D-HSL synthesis using S-adenosylmethionine (SAM) and acyl-acyl carrier protein (acyl-ACP) as substrates. In vitro assays involve:

- Purified synthase enzymes incubated with SAM and acyl-ACP derivatives under buffered conditions (pH 7.0–8.0, 30°C).

- Monitoring reaction progress via HPLC or mass spectrometry to detect lactone ring formation .

- For modified acyl chains (e.g., 3-oxo or hydroxyl groups), engineered synthases or substrate analogs are used .

Q. How can D-HSL be detected and quantified in bacterial cultures?

Common methodologies include:

- Liquid chromatography-mass spectrometry (LC-MS) : Extracts from bacterial supernatants are analyzed using reverse-phase columns (C18) and electrospray ionization (ESI) in positive ion mode .

- Biosensor assays : Reporter strains (e.g., Agrobacterium tumefaciens NTL4) produce β-galactosidase in response to AHLs, quantified via colorimetric assays .

- Thin-layer chromatography (TLC) : Radiolabeled AHLs are separated and visualized using autoradiography .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to D-HSL-mediated gene regulation?

Discrepancies often arise from:

- Strain-specific regulatory cross-talk : For example, the GacS/GacA two-component system in Pseudomonas aureofaciens controls AHL production by regulating phzI transcription, independent of QS receptors .

- AHL stability : Degradation by lactonases or pH-dependent hydrolysis can reduce effective concentrations. Validate measurements using LC-MS and control for enzymatic interference .

- Threshold variability : Optimize cell density normalization and use synchronized cultures to reduce noise .

Q. What strategies enhance the stability of D-HSL under physiological conditions?

- Structural modifications : Fluorinated analogs (e.g., α-fluoroether substitutions) resist hydrolysis while retaining bioactivity .

- Storage protocols : Store D-HSL in anhydrous solvents (e.g., DMSO) at -80°C to prevent lactone ring opening. Avoid freeze-thaw cycles .

- Delivery systems : Encapsulation in liposomes or polymeric nanoparticles prolongs half-life in vivo .

Q. How can AHL synthases be engineered to produce D-HSL derivatives with tailored acyl chains?

- Directed evolution : Screen mutant synthase libraries for activity toward non-native acyl-ACP substrates (e.g., C6–C18 chains) .

- Substrate engineering : Chemoenzymatic synthesis using synthetic acyl-ACP analogs with branched or unsaturated chains .

- Computational design : Molecular dynamics simulations predict flexible loop regions in synthases (e.g., LuxI) that can be modified to accommodate larger substrates .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。